molecular formula C22H18ClFN4OS B2869542 7-(2-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1243085-32-6

7-(2-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2869542
CAS No.: 1243085-32-6
M. Wt: 440.92
InChI Key: IBVRVTZIOLXWDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thieno[3,2-d]pyrimidin-4-one core substituted at position 7 with a 2-chlorophenyl group and at position 2 with a 4-(4-fluorophenyl)piperazine moiety. The thienopyrimidinone scaffold is known for its bioisosteric resemblance to purine bases, enabling interactions with enzymes and receptors such as kinases, phosphodiesterases, and neurotransmitter receptors . The 2-chlorophenyl group introduces steric bulk and electron-withdrawing effects, while the 4-fluorophenylpiperazine moiety enhances selectivity for serotonin (5-HT) and dopamine receptors due to its structural similarity to arylpiperazine pharmacophores .

Properties

IUPAC Name

7-(2-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN4OS/c23-18-4-2-1-3-16(18)17-13-30-20-19(17)25-22(26-21(20)29)28-11-9-27(10-12-28)15-7-5-14(24)6-8-15/h1-8,13H,9-12H2,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVRVTZIOLXWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(2-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one represents a novel class of pyrimidine derivatives that have garnered attention for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C22H18ClFN4OSC_{22}H_{18}ClFN_4OS. It features a thieno[3,2-d]pyrimidine core substituted with a 2-chlorophenyl group and a piperazine moiety with a 4-fluorophenyl substituent. This unique structure is hypothesized to contribute to its diverse biological activities.

Biological Activity Overview

The biological activities of this compound can be summarized into several key areas:

  • Anticancer Activity
    • Studies indicate that derivatives of thieno[3,2-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one in focus showed IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, suggesting potent anticancer properties .
    • The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways.
  • Antimicrobial Activity
    • The compound has been evaluated for its antimicrobial properties against several bacterial strains, including E. coli and S. aureus. Preliminary results suggest moderate to strong antibacterial activity, with minimum inhibitory concentrations (MICs) indicating effectiveness at varying concentrations .
    • The presence of the piperazine ring is associated with enhanced binding affinity to bacterial targets, which may contribute to its antimicrobial efficacy.
  • Enzyme Inhibition
    • Enzyme inhibition studies highlight the compound's potential as an acetylcholinesterase inhibitor, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's .
    • The binding interactions with enzymes have been characterized using docking studies, revealing significant interactions with active site residues that suggest a competitive inhibition mechanism.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of thieno[3,2-d]pyrimidine derivatives, it was found that compounds with similar structural features exhibited significant cytotoxicity against multiple cancer cell lines. For example:

  • Compound A (structurally similar) showed an IC50 of 0.01 µM against Colo-205 cells.
  • Compound B demonstrated an IC50 of 0.12 µM against A2780 ovarian cancer cells .

Case Study 2: Antimicrobial Screening

A comprehensive screening of synthesized thieno[3,2-d]pyrimidine derivatives revealed:

  • Moderate activity against S. aureus with MIC values ranging from 16 to 32 µg/mL.
  • Stronger activity against E. coli, indicating potential for further development as an antimicrobial agent .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50 values < 1 µM against various lines
AntimicrobialMICs ranging from 16-32 µg/mL
Enzyme InhibitionStrong AChE inhibition

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following compounds share structural similarities but differ in substituent positions, halogens, or core modifications, leading to distinct pharmacological and physicochemical properties.

Substituent Variations on the Thienopyrimidinone Core
Compound Name Position 7 Substituent Position 2 Substituent Key Differences vs. Target Compound Reference ID
2-[4-(2-Chlorophenyl)piperazin-1-yl]-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one 2-Methylphenyl 4-(2-Chlorophenyl)piperazine - Reduced steric bulk (methyl vs. chloro) at position 5.
- Lower electron-withdrawing effects.
7-(2-Fluorophenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one 2-Fluorophenyl 4-(2-Fluorophenyl)piperazine - Fluorine (smaller, more electronegative) at position 7 and piperazine.
- Altered receptor affinity.
2-(4-Benzylpiperazin-1-yl)-7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one 4-Chlorophenyl 4-Benzylpiperazine - Para-chloro (vs. ortho) increases steric accessibility.
- Benzyl group reduces receptor selectivity.

Key Observations :

  • Chlorine vs. Fluorine : Chlorine’s larger size and stronger electron-withdrawing nature (compared to fluorine) may enhance binding to hydrophobic pockets in receptors but reduce solubility .
Core Modifications in Pyrimidinone Derivatives
Compound Name Core Structure Position 2 Substituent Key Differences vs. Target Compound Reference ID
2-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one Pyrimidin-4(3H)-one 4-(4-Fluorophenyl)piperazine - Lacks thiophene ring, reducing aromaticity and planarity.
- Lower molecular weight (437 vs. 437 g/mol).
4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one Chromeno[4,3-d]pyrimidine Piperidine-phenyl - Chromene ring increases rigidity.
- Thioxo group alters hydrogen-bonding capacity.

Key Observations :

  • Thieno vs. Pyrimidine Cores: The thieno[3,2-d]pyrimidinone core enhances π-π stacking interactions with receptors compared to simpler pyrimidinones .
  • Chromeno-pyrimidine Hybrids: Increased planarity and rigidity may improve target engagement but reduce metabolic stability .

Pharmacological and Physicochemical Properties

Receptor Binding and Selectivity
  • Target Compound : The 4-fluorophenylpiperazine moiety is associated with high affinity for 5-HT1A and D2 receptors, while the 2-chlorophenyl group may enhance dopamine receptor subtype selectivity .
  • Fluorophenyl Analogs : ’s compound (dual 2-fluorophenyl groups) likely exhibits reduced D2 affinity due to decreased steric bulk but improved 5-HT1A binding .
  • Benzylpiperazine Derivatives: ’s compound may show nonspecific binding due to the flexible benzyl group, limiting therapeutic utility .
Physicochemical Properties
Property Target Compound Compound Compound
Molecular Weight (g/mol) 437.9 437.0 424.5
LogP (Predicted) ~3.8 (high lipophilicity) ~3.5 ~3.2
H-Bond Acceptors 5 5 5

Key Observations :

  • The target compound’s higher logP suggests better blood-brain barrier penetration, critical for CNS targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.